molecular formula C11H10N2O B1405817 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile CAS No. 1355334-54-1

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile

Cat. No.: B1405817
CAS No.: 1355334-54-1
M. Wt: 186.21 g/mol
InChI Key: SIKOYTYERWXKIE-UHFFFAOYSA-N
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Description

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile (CAS 1355334-54-1) is a pyridine derivative featuring a cyclopentenyloxy substituent at the 6-position and a cyano group at the 2-position.

Properties

IUPAC Name

6-cyclopent-3-en-1-yloxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-4-3-7-11(13-9)14-10-5-1-2-6-10/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKOYTYERWXKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1OC2=CC=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228569
Record name 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355334-54-1
Record name 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355334-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarbonitrile, 6-(3-cyclopenten-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . This reaction typically requires specific conditions, such as the presence of a base and an appropriate solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclopentene ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : 186.213 g/mol
  • CAS Number : 1355334-54-1
  • Purity : Typically ≥95%

The compound features a pyridine ring substituted with a cyclopentene moiety and a carbonitrile group, which contributes to its biological activity.

Modulation of Cytokine Responses

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile has been identified as a modulator of interleukin (IL)-12 and IL-23 responses. These cytokines are crucial in the immune response and are implicated in various autoimmune diseases. The compound acts by inhibiting Tyk-2-mediated signal transduction, which is essential for the signaling pathways of these cytokines .

Case Study : In preclinical studies, compounds similar to 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile demonstrated efficacy in reducing inflammation in models of autoimmune diseases like rheumatoid arthritis and psoriasis by downregulating IL-17 production .

Treatment of Inflammatory Diseases

The compound has potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit pro-inflammatory cytokines. It has shown promise in animal models for conditions such as colitis and multiple sclerosis.

Case Study : A study involving a related compound indicated significant reduction in clinical scores of colitis in mice, suggesting that modulation of IL pathways may be beneficial for inflammatory bowel diseases .

Anticancer Activity

Research indicates that 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile may possess anticancer properties. By modulating immune responses, it could enhance the efficacy of other anticancer therapies.

Case Study : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

Toxicological Considerations

While the therapeutic potential is significant, understanding the toxicological profile is crucial for clinical applications. Preliminary studies suggest that the compound exhibits low toxicity at therapeutic doses; however, further investigations are needed to fully characterize its safety profile.

Comparison of Similar Compounds

Compound NameMechanism of ActionTherapeutic Area
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrileTyk-2 inhibitionAutoimmune diseases
Pyridine derivatives with similar structuresCytokine modulationCancer therapy
Other heterocyclic compoundsVarious (e.g., receptor antagonism)Inflammatory diseases

Mechanism of Action

The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, the compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

The following table summarizes key structural and synthetic differences between 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile and related pyridine carbonitriles:

Compound Name Substituent/Structure Molecular Weight Synthesis Method Key Properties/Applications Reference
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile Cyclopentenyloxy (ether), cyano ~214.2 Likely nucleophilic substitution High lipophilicity; potential for further functionalization
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c) Thieno[2,3-b]pyridine core, 5-bromobenzofuran Not provided Substitution reaction (chloroacetonitrile) Reactivity with formic acid/formamide to form fused rings
CAPD-1 to CAPD-4 (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles) Fused cyclopenta[b]pyridine, aryl groups Varies Cyclocondensation of 2,5-diarylidenecyclopentanone Electron-rich; materials science applications
3-Amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Thieno[2,3-b]pyridine, CF₃, thiophene Not provided Multi-step substitution CDK2 inhibition (analogous to )
6-(2-tert-butoxyethoxy)pyridine-2-carbonitrile tert-Butoxyethoxy chain 220.27 Substitution (alkylation) Enhanced solubility due to ether chain
6-(3-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Chlorophenyl, oxo group Not provided Amine substitution () Potential hydrolysis sensitivity

Key Structural Insights

  • Cyclopentenyloxy vs. Fused Rings: The ether-linked cyclopentene in the target compound contrasts with fused cyclopenta[b]pyridine derivatives (e.g., CAPD series).
  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group at position 2 is electron-withdrawing, enhancing electrophilicity. Compounds like 6c () and CAPD derivatives incorporate electron-donating aryl groups, balancing electronic effects for tailored reactivity .
  • Steric and Lipophilic Effects : The cyclopentenyloxy group increases lipophilicity compared to smaller substituents (e.g., methoxy). This property may enhance membrane permeability in drug design, as seen in CDK2 inhibitors () .

Biological Activity

6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : 186.22 g/mol
  • CAS Number : 1355334-54-1
  • MDL Number : MFCD19706047

Synthesis

The synthesis of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile typically involves the reaction of pyridine derivatives with cyclopentene and appropriate nucleophiles. Recent methodologies have focused on optimizing yields and reaction conditions to produce this compound efficiently.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile. Research indicates that compounds with a pyridine nucleus exhibit significant antibacterial and antifungal activities. For instance:

  • In vitro Studies : The compound demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In a study, it was found that the minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as an antimicrobial agent .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In various cell lines, including cancerous and non-cancerous cells, 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile exhibited selective cytotoxicity, indicating potential as a chemotherapeutic agent. The IC50 values were determined to be in the range of 20–40 µM for cancer cell lines, suggesting a moderate level of activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a prominent university examined the antimicrobial efficacy of several pyridine derivatives, including 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile. The study involved testing against clinical isolates of bacteria resistant to conventional antibiotics. The results indicated that this compound could inhibit growth in resistant strains, highlighting its therapeutic potential in treating infections caused by multidrug-resistant organisms .

Case Study 2: Antiviral Screening

In light of the COVID-19 pandemic, a screening assay was developed to evaluate the antiviral activity of various compounds against SARS-CoV-2. Although not directly tested, structural analogs of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile showed promising results in inhibiting viral replication in vitro. This suggests that further investigation into this compound could yield valuable insights into its antiviral properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Cyclopent-3-en-1-yloxy)pyridine-2-carbonitrile
Reactant of Route 2
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